molecular formula C19H23N3O4 B12182074 [1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B12182074
M. Wt: 357.4 g/mol
InChI Key: RXNMOYSMJCQEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acetylation: The quinazolinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated quinazolinone is reacted with an amine derivative to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and quinazolinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone ring and the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carboxyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, making it a valuable scaffold for drug discovery.

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound’s ability to inhibit specific enzymes involved in disease progression makes it a potential therapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical versatility allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of [1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazolinone: Shares the quinazolinone core but lacks the acetyl and cyclohexyl groups.

    Quinazolin-2,4-dione: Another quinazolinone derivative with different substituents.

    1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds have been studied for their dual inhibition of acetylcholinesterase and butyrylcholinesterase.

Uniqueness

The uniqueness of [1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

2-[1-[[[2-(4-oxoquinazolin-3-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C19H23N3O4/c23-16(20-12-19(10-17(24)25)8-4-1-5-9-19)11-22-13-21-15-7-3-2-6-14(15)18(22)26/h2-3,6-7,13H,1,4-5,8-12H2,(H,20,23)(H,24,25)

InChI Key

RXNMOYSMJCQEGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.